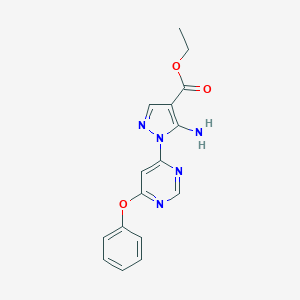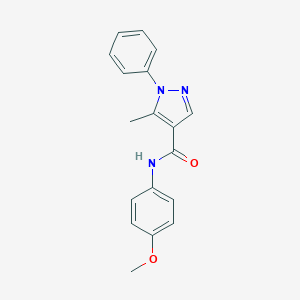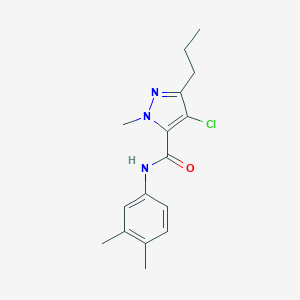![molecular formula C17H14N4OS B287696 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287696.png)
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazole-based compounds, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and proliferation. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it can also inhibit the activation of NF-κB, a transcription factor that plays a crucial role in regulating cell survival and apoptosis.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It can induce apoptosis and inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activities, which can be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent cytotoxic activity against different cancer cell lines. This makes it an ideal candidate for studying the mechanism of action of anti-cancer agents and developing new cancer therapies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most significant areas of research is in the development of new anti-cancer therapies based on this compound. Additionally, further studies are needed to understand the mechanism of action and the specific signaling pathways targeted by this compound. Furthermore, research is needed to improve the solubility and bioavailability of this compound to enhance its efficacy in vivo. Finally, studies are needed to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has shown promising results in various scientific research applications. It exhibits potent cytotoxic activity against different cancer cell lines and has been found to inhibit specific enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, it exhibits anti-inflammatory and antioxidant activities, which can be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to understand the mechanism of action and the specific signaling pathways targeted by this compound. Additionally, research is needed to improve the solubility and bioavailability of this compound to enhance its efficacy in vivo.
Synthesis Methods
The synthesis of 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 4-methoxybenzoylhydrazide and 4-methylphenacyl bromide in the presence of triethylamine and carbon disulfide. The resulting product is then cyclized with the help of sodium ethoxide to yield the final compound. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Scientific Research Applications
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against different cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been found to induce apoptosis and inhibit the growth of cancer cells by targeting specific signaling pathways.
properties
Product Name |
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C17H14N4OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4OS/c1-11-3-5-13(6-4-11)16-20-21-15(18-19-17(21)23-16)12-7-9-14(22-2)10-8-12/h3-10H,1-2H3 |
InChI Key |
QPHYDYNPYJPUGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)





![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)